氧鸟苷

描述

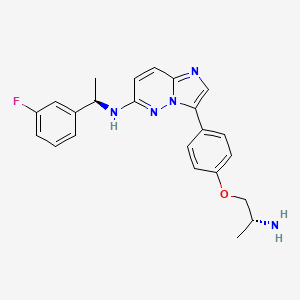

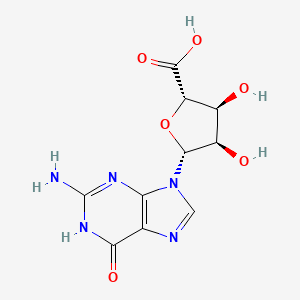

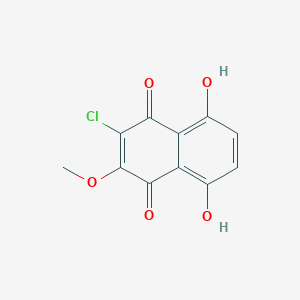

8-Oxoguanine (also known as 8-hydroxyguanine, 8-oxo-Gua, or OH8Gua) is one of the most common DNA lesions resulting from reactive oxygen species modifying guanine . It can result in a mismatched pairing with adenine, leading to G to T and C to A substitutions in the genome . In humans, it is primarily repaired by DNA glycosylase OGG1 .

Synthesis Analysis

8-Oxoguanine is formed by the interaction of reactive oxygen species (ROS) with the guanine base in DNA under conditions of oxidative stress . It is one of the most abundant and important lesions since guanine has the lowest redox potential among the four nucleobases .

Molecular Structure Analysis

The molecular formula of 8-oxoguanosine is C10H11N5O6, with an average mass of 297.224 Da and a monoisotopic mass of 297.070923 Da .

Physical And Chemical Properties Analysis

8-Oxoguanosine has a density of 2.4±0.1 g/cm3, a boiling point of 595.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.8 mmHg at 25°C .

科学研究应用

Marker of Oxidative Stress

Oxoguanosine serves as an important marker of oxidative stress in cells. It is formed in DNA by the action of reactive oxygen species and is considered a highly mutagenic and common oxidative DNA lesion .

DNA Damage and Repair Studies

The presence of Oxoguanosine in DNA is a critical factor in studies related to DNA damage and repair mechanisms. Human 8-oxoguanine-DNA glycosylase (OGG1) is responsible for its prompt removal, making it a target for understanding and enhancing DNA repair processes .

Mutagenesis Research

Due to its mutagenic properties, Oxoguanosine is used in research focused on mutagenesis—the process by which genetic information is changed, resulting in a mutation .

Base-Pairing Preferences Analysis

Research into the base-pairing preferences of Oxoguanosine provides insights into how oxidative damage can influence DNA structure and stability. It has been found that in protein-free DNA, 8-oxodG adopts the syn conformation more frequently than the anti one, impacting how it pairs with other bases .

作用机制

Target of Action

Oxoguanosine, also known as 8-oxoguanine, is a product of the oxidation of guanine, one of the four bases in DNA . The primary target of Oxoguanosine is the guanine base in nucleic acids, which is the most susceptible to oxidation . The enzyme that recognizes and interacts with Oxoguanosine is the human 8-oxoguanine-DNA glycosylase (OGG1) .

Mode of Action

Oxoguanosine interacts with its target, the guanine base, by forming an oxidized derivative of guanine . This interaction results in a mismatched pairing with adenine, leading to G to T and C to A substitutions in the genome . The enzyme OGG1 is responsible for the prompt removal of Oxoguanosine from human cells .

Biochemical Pathways

Oxoguanosine affects several biochemical pathways. It is involved in the DNA repair pathways, where it is actively repaired by DNA glycosylase OGG1 . Oxoguanosine in RNA causes problems in aberrant quality and translational fidelity, thereby it is subjected to the RNA decay pathway .

Pharmacokinetics

It is known that oxoguanosine can be produced directly at the dna and rna levels or at the free nucleotide level, which can be incorporated through dna replication or rna transcription .

Result of Action

The result of Oxoguanosine’s action is the induction of mutations in the genome, specifically G to T and C to A substitutions . These mutations can be deleterious and contribute to various pathologies, including cancer .

Action Environment

The action of Oxoguanosine is influenced by environmental factors such as oxidative stress. Reactive oxygen species, which are continuously generated as byproducts of aerobic metabolism, can increase the production of Oxoguanosine . This increase can overwhelm homeostatic regulation, thereby imposing oxidative stress and leading to various pathogeneses, including tumorigenesis and neurodegenerative disorders .

安全和危害

未来方向

8-Oxoguanine has been widely used as a ROS biomarker . It can be either produced directly at the DNA (8-oxo-dG) and RNA (o8G) levels or at the free nucleotide level (8-oxo-dGTP or o8GTP), which can be incorporated through DNA replication or RNA transcription . This highlights the significance of oxidative modification in redox-mediated control of gene expression .

属性

IUPAC Name |

(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O6/c11-10-13-6-2(7(18)14-10)12-1-15(6)8-4(17)3(16)5(21-8)9(19)20/h1,3-5,8,16-17H,(H,19,20)(H3,11,13,14,18)/t3-,4+,5-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAADZNSXOCOCZ-MXSWDONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)C(=O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101141787 | |

| Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxoguanosine | |

CAS RN |

15596-14-2 | |

| Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15596-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(4-nitrophenyl)-](/img/structure/B1652577.png)

![1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B1652579.png)

![Acetamide, N-[1,1'-biphenyl]-2-yl-2,2,2-trifluoro-](/img/structure/B1652585.png)

![2-((Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)thiazole](/img/structure/B1652591.png)

![4-Methyl-5-oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B1652592.png)